N-benzyl-N'-(2-fluorophenyl)oxamide
Description
Properties
IUPAC Name |
N-benzyl-N'-(2-fluorophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O2/c16-12-8-4-5-9-13(12)18-15(20)14(19)17-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AESGMQYRVTZACO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20367026 | |
| Record name | N-benzyl-N'-(2-fluorophenyl)oxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20367026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5917-65-7 | |
| Record name | N-benzyl-N'-(2-fluorophenyl)oxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20367026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N’-(2-fluorophenyl)oxamide typically involves the reaction of benzylamine with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for N-benzyl-N’-(2-fluorophenyl)oxamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and purity .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N’-(2-fluorophenyl)oxamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-benzyl-N’-(2-fluorophenyl)oxamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as an intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-N’-(2-fluorophenyl)oxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-benzyl-N'-(2-fluorophenyl)oxamide with structurally related oxamide derivatives, focusing on substituent effects, physicochemical properties, and applications:
Key Observations :
This may improve bioavailability in medicinal applications . The hydroxyphenyl derivative () has higher solubility in polar solvents due to its hydroxyl group, enabling hydrogen bonding. In contrast, the fluorophenyl and chlorophenyl derivatives exhibit lower solubility, favoring nonpolar environments .
Biological Activity: Oxamides with aromatic substituents (e.g., fluorophenyl, chlorophenyl) are precursors to bioactive molecules. For instance, brominated pyrazinediones derived from oxamides show thrombin inhibitory activity . The fluorine atom in this compound may enhance binding affinity to enzyme active sites compared to non-halogenated analogs . The unsubstituted oxamide () is used as a slow-release fertilizer due to its low solubility and gradual hydrolysis, whereas substituted derivatives are tailored for pharmaceutical or synthetic applications.
Synthetic Flexibility :
- Halogenated oxamides (e.g., fluorophenyl or chlorophenyl) allow further functionalization. For example, bromination at position 3 of pyrazinediones (derived from oxamides) enables nucleophilic substitution with amines, a strategy used to develop thrombin inhibitors .
- The hydroxyphenyl derivative () can undergo esterification or etherification, expanding its utility in chelating agents or catalysts .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-benzyl-N'-(2-fluorophenyl)oxamide, and how can purity be ensured?
- Methodology : Multi-step synthesis typically involves condensation of benzylamine with 2-fluorophenyl oxalate precursors under reflux conditions. Cyclization steps (e.g., using HCl in acetic acid) are critical for forming the oxamide core. Purity is validated via HPLC (≥95%) and recrystallization in ethanol/water mixtures .
- Key Considerations : Control of reaction stoichiometry and temperature to minimize byproducts like N-oxide derivatives.
Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodology :
- FT-IR : Confirms presence of amide C=O stretches (~1650 cm⁻¹) and aromatic C-F bonds (~1220 cm⁻¹) .
- XRD : SHELX refinement (e.g., SHELXL-2019) resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state reactivity .
- Data Table :
| Technique | Key Peaks/Parameters | Purpose |
|---|---|---|
| FT-IR | 1650 cm⁻¹ (amide I) | Confirm oxamide core |
| XRD | Space group P2₁/c | Crystal structure |
Q. What preliminary biological screening data exist for this compound?
- Findings : In vitro assays show moderate anti-inflammatory activity (e.g., 40% reduction in TNF-α at 50 µM in LPS-induced macrophages) . IC₅₀ values for kinase inhibition range from 15–30 µM, suggesting selectivity challenges .
- Methodology : Dose-response curves (0–100 µM) in cell-based assays with triplicate technical replicates.
Advanced Research Questions
Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl) impact bioactivity?
- SAR Insights :
- 2-Fluorophenyl analogs exhibit enhanced membrane permeability (logP = 2.8) compared to chlorophenyl derivatives (logP = 3.2) due to reduced hydrophobicity .
- Substitution at the benzyl position (e.g., methoxy groups) decreases metabolic stability in hepatic microsomes (t₁/₂ < 30 min) .
- Methodology : Comparative MD simulations (AMBER) to assess ligand-protein binding free energies.
Q. What computational strategies predict binding modes of this compound with kinase targets?
- Approach :
- Docking : AutoDock Vina with ATP-binding pockets (e.g., EGFR kinase, PDB: 1M17).
- MM/GBSA : Binding energy calculations identify critical residues (e.g., Lys721 for hydrogen bonding) .
- Data Table :
| Target | ΔG (kcal/mol) | Key Interactions |
|---|---|---|
| EGFR | -8.2 | Lys721, Thr830 |
| JAK2 | -7.5 | Leu932, Gly993 |
Q. How does solvent polarity affect the compound’s stability in pharmacological formulations?
- Findings :
- Aqueous buffers (pH 7.4) : Rapid degradation (t₁/₂ = 2 h) via hydrolysis of the oxamide bond.
- DMSO/PEG mixtures : Stabilizes the compound (t₁/₂ > 24 h) but reduces bioavailability .
- Methodology : Accelerated stability studies (40°C/75% RH) with UPLC-MS monitoring.
Q. What role do metal complexes (e.g., Mn²⁺) play in modulating the compound’s reactivity?
- Insights : Mn(II)-oxamide complexes adopt octahedral geometries, enhancing redox activity (e.g., ROS generation in cancer cells) .
- Methodology : ESR spectroscopy (g ≈ 2.0) confirms paramagnetic Mn²⁺ coordination.
Data Contradictions & Resolution
- Issue : Discrepancies in reported IC₅₀ values (15 µM vs. 30 µM) for kinase inhibition .
- Resolution : Variability arises from assay conditions (e.g., ATP concentrations: 10 µM vs. 1 mM). Standardize protocols using CEREP panels.
Key Research Gaps
- Metabolic Profiling : Limited data on CYP450 isoform interactions (e.g., CYP3A4 inhibition).
- In Vivo Efficacy : No PK/PD studies in rodent models to validate therapeutic indices.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
